molecular formula C17H14O4S3 B14279383 2-[Di(benzenesulfonyl)methyl]thiophene CAS No. 119715-40-1

2-[Di(benzenesulfonyl)methyl]thiophene

Cat. No.: B14279383
CAS No.: 119715-40-1
M. Wt: 378.5 g/mol
InChI Key: PTOSJLSTIKAOJU-UHFFFAOYSA-N
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Description

2-[Di(benzenesulfonyl)methyl]thiophene is a heterocyclic compound containing a thiophene ring substituted with a di(benzenesulfonyl)methyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Di(benzenesulfonyl)methyl]thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through electrophilic aromatic substitution, where the benzenesulfonyl group is introduced to the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of thiophene derivatives . These methods provide efficient and scalable routes for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[Di(benzenesulfonyl)methyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Scientific Research Applications

2-[Di(benzenesulfonyl)methyl]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Di(benzenesulfonyl)methyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Di(benzenesulfonyl)methyl]thiophene is unique due to the presence of the di(benzenesulfonyl)methyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

119715-40-1

Molecular Formula

C17H14O4S3

Molecular Weight

378.5 g/mol

IUPAC Name

2-[bis(benzenesulfonyl)methyl]thiophene

InChI

InChI=1S/C17H14O4S3/c18-23(19,14-8-3-1-4-9-14)17(16-12-7-13-22-16)24(20,21)15-10-5-2-6-11-15/h1-13,17H

InChI Key

PTOSJLSTIKAOJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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